Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
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Overview
Description
Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone is a complex organic compound with a unique structure that combines cyclopropyl, piperazine, oxazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the oxazole derivative with a piperazine compound.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction using diazo compounds or other cyclopropylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of complex molecules with biological targets, such as enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone: Shares the piperazine and sulfonyl functional groups.
Cyclopropylboronic Acid Pinacol Ester: Contains the cyclopropyl group and is used in similar synthetic applications.
Uniqueness
Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone is unique due to its combination of multiple functional groups, which provides a versatile scaffold for various chemical modifications and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C24H25N3O4S/c1-17-7-9-18(10-8-17)21-25-22(32(29,30)20-5-3-2-4-6-20)24(31-21)27-15-13-26(14-16-27)23(28)19-11-12-19/h2-10,19H,11-16H2,1H3 |
InChI Key |
KXUJQDILJAYGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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